molecular formula C44H60N10O10 B14228895 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid CAS No. 824959-16-2

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid

Cat. No.: B14228895
CAS No.: 824959-16-2
M. Wt: 889.0 g/mol
InChI Key: GINKUHSSGQVKME-NGTAMTFRSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, tyrosine, phenylalanine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive amine groups for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine and phenylalanine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: The amino groups can participate in substitution reactions with acylating or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: DTT, TCEP.

    Substitution: Acylating agents (e.g., acetic anhydride), alkylating agents (e.g., iodoacetamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
  • L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of lysine, ornithine, tyrosine, phenylalanine, and glutamic acid residues allows for diverse interactions and applications in various fields.

Properties

CAS No.

824959-16-2

Molecular Formula

C44H60N10O10

Molecular Weight

889.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C44H60N10O10/c45-22-8-7-14-31(46)38(58)50-32(15-9-23-49-44(47)48)39(59)52-36(26-29-16-18-30(55)19-17-29)42(62)54-35(25-28-12-5-2-6-13-28)41(61)53-34(24-27-10-3-1-4-11-27)40(60)51-33(43(63)64)20-21-37(56)57/h1-6,10-13,16-19,31-36,55H,7-9,14-15,20-26,45-46H2,(H,50,58)(H,51,60)(H,52,59)(H,53,61)(H,54,62)(H,56,57)(H,63,64)(H4,47,48,49)/t31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

GINKUHSSGQVKME-NGTAMTFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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